molecular formula C8H9Br2NO B3425596 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide CAS No. 435273-53-3

2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide

Cat. No. B3425596
M. Wt: 294.97 g/mol
InChI Key: OVQVUSADZFZNNS-UHFFFAOYSA-N
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Patent
US07253197B2

Procedure details

The title compound was synthesised according to Example 4 1-(4-methyl-pyridin-3-yl)-ethanone and HBr/bromine in 85% yield as grey solid. MS (m/e): 214.0 (M+H, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
HBr bromine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[BrH:11].BrBr>>[BrH:11].[Br:11][CH2:9][C:8]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:2]=1[CH3:1])=[O:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=NC=C1)C(C)=O
Step Two
Name
HBr bromine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Br.BrCC(=O)C=1C=NC=CC1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.